1,4-Dichlorobenzo[g]phthalazine
Description
Properties
IUPAC Name |
1,4-dichlorobenzo[g]phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-9-5-7-3-1-2-4-8(7)6-10(9)12(14)16-15-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYJQNFZBSYEHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NN=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571329 | |
| Record name | 1,4-Dichlorobenzo[g]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30800-67-0 | |
| Record name | 1,4-Dichlorobenzo[g]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dichlorobenzo[g]phthalazine can be synthesized through several methods. One common approach involves the reaction of 1,4-dichlorobenzene with phthalic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Another method involves the reaction of 1,4-dichlorobenzene with hydrazine hydrate in the presence of a base such as sodium hydroxide (NaOH). This reaction is carried out under reflux conditions in ethanol, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes are optimized to ensure high yield and efficiency while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,4-Dichlorobenzo[g]phthalazine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding phthalazine derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with aniline can yield 1,4-dianilinobenzo[g]phthalazine, while oxidation with potassium permanganate can produce this compound-1,4-dione .
Scientific Research Applications
Pharmacological Applications
1,4-Dichlorobenzo[g]phthalazine exhibits a range of pharmacological properties that have been extensively studied. The compound is particularly noted for its potential in the development of therapeutic agents.
Anticonvulsant Activity
Research has shown that phthalazine derivatives, including this compound, act as non-competitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission. A series of phthalazine-1,4-diones were synthesized and evaluated for their anticonvulsant activity through molecular docking and biological screening. Compounds derived from this class demonstrated promising binding affinities and neuroprotective effects in preclinical models .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens. For instance, derivatives of this compound showed significant leishmanicidal activity against Leishmania infantum and Leishmania braziliensis. In vitro tests indicated that certain derivatives were more effective than the reference drug meglumine antimoniate, with mechanisms involving the inhibition of superoxide dismutase enzymes in the parasites .
Anti-inflammatory and Antitumor Activity
Phthalazine derivatives have been reported to exhibit anti-inflammatory and antitumor activities. Studies indicate that these compounds can inhibit pathways associated with inflammation and tumor growth, making them candidates for further development in cancer therapy .
Synthesis and Reactivity
The synthesis of this compound is crucial for its application in drug development. Various synthetic routes have been explored, including:
- Reactions with Amines : The compound can react with primary or secondary amines to form mono- and bi-substituted derivatives. These derivatives possess enhanced biological activities compared to the parent compound .
- Suzuki Coupling Reactions : The chlorinated compound can undergo Suzuki coupling with boronic acids under microwave irradiation conditions to yield complex structures with potential pharmacological applications .
Material Science Applications
Beyond pharmacology, this compound finds applications in material science due to its electronic properties.
Organic Electronics
The compound has been investigated for its use in organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic characteristics imparted by the phthalazine structure contribute to improved efficiency in these devices .
Data Summary Table
Case Studies
- Anticonvulsant Activity Study : A study synthesized a series of phthalazine-1,4-diones and evaluated their binding affinities towards AMPA receptors. The results indicated that compounds with specific substitutions exhibited significantly reduced seizure activity in animal models .
- Leishmanicidal Activity Evaluation : In vitro assays demonstrated that certain derivatives of this compound were more effective than traditional treatments against leishmaniasis, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 1,4-dichlorobenzo[g]phthalazine and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes such as iron superoxide dismutase (Fe-SOD) and copper/zinc superoxide dismutase (CuZn-SOD), leading to oxidative stress in target cells . These interactions can result in cell damage and apoptosis, making the compounds potential candidates for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Key Physical and Spectral Properties:
Comparison with Structurally Similar Compounds
Phthalazine-1,4-diones and N-Aminophthalimides
Phthalazine-1,4-diones (e.g., compound 3a) and N-aminophthalimides (e.g., 2a) are tautomeric pairs with distinct physicochemical properties:
- Polarity: N-Aminophthalimides exhibit lower polarity (Rf = 0.33 in EA/MeOH 9:1) compared to phthalazine-1,4-diones (Rf = 0.41) due to differences in hydrogen-bonding capabilities .
- Spectroscopic Differentiation: IR: N-Aminophthalimides show –NH₂ stretches at 3447–3482 cm⁻¹, while phthalazine-1,4-diones display –NH–NH– stretches at 3461 cm⁻¹ . ¹H-NMR: Both classes exhibit similar aromatic proton shifts, complicating structural identification without advanced derivatization techniques (e.g., Vilsmeier amidination) .
Halogenated Phthalazine Derivatives
- 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7):
- 1,4-Dibromophthalazine (CAS 3660-90-0):
Functionalized Benzo[g]phthalazines
- 1,4-Bis(alkylamino)benzo[g]phthalazines (e.g., BBph): Synthesis: Prepared by nucleophilic substitution of this compound with alkylamines (e.g., n-butylamine) at 130°C . Bioactivity: Exhibit potent antitumor activity (IC₅₀ < 1 µM in leukemia cells) and antiparasitic effects, surpassing parent dichloro derivatives .
- 1-Chloro-4-hydrazinylphthalazine :
- Utility : Serves as a precursor for triazolo-phthalazine derivatives with DNA intercalation properties .
Biological Activity
1,4-Dichlorobenzo[g]phthalazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound is synthesized from various precursors, including phthalic anhydride and hydrazine derivatives. The synthesis typically involves cyclization reactions that yield the desired phthalazine structure with chlorine substituents at the 1 and 4 positions. The compound has been characterized as a gray solid with a melting point of 212–214 °C .
Pharmacological Activities
The biological activities of this compound are extensive, encompassing several therapeutic areas:
- Anticancer Activity : Phthalazine derivatives, including this compound, exhibit anticancer properties by inhibiting epidermal growth factor receptors (EGFR) and affecting the Hedgehog signaling pathway. These mechanisms contribute to their potential use in treating various solid tumors .
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. In particular, it has demonstrated efficacy against Leishmania species, with in vitro assays indicating that it is more effective and less toxic than traditional treatments like meglumine antimoniate .
- Anticonvulsant Effects : The compound has been noted for its anticonvulsant properties, acting as a non-competitive antagonist of AMPA receptors. This mechanism suggests potential applications in epilepsy treatment .
- Anti-inflammatory and Cardiovascular Effects : Research indicates that phthalazine derivatives can exert anti-inflammatory effects and may serve as cardiotonic agents, promoting vascular relaxation and influencing blood pressure regulation .
The mechanisms underlying the biological activities of this compound involve several biochemical pathways:
- Enzyme Inhibition : The compound inhibits specific enzymes such as superoxide dismutases (SOD), which are crucial for cellular antioxidant defense. This inhibition leads to increased oxidative stress in target cells, particularly in Leishmania parasites .
- Cellular Uptake and Metabolism : Modifications in the structure of the benzo[g]phthalazine moiety influence the uptake and metabolic pathways within cells. Studies using NMR spectroscopy have revealed changes in catabolite excretion patterns following treatment with this compound .
Case Studies and Research Findings
Recent studies provide empirical support for the biological activity of this compound:
- A study evaluating its leishmanicidal activity reported that compounds derived from this structure were significantly more effective against Leishmania infantum and Leishmania braziliensis, with notable reductions in infectivity rates compared to standard treatments .
- Another investigation highlighted its anticancer potential through the inhibition of vascular endothelial growth factor receptors (VEGFR), suggesting its role as an antiangiogenic agent in solid tumors .
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for 1,4-Dichlorobenzo[g]phthalazine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound (compound 15 ) involves cyclization reactions using the Vilsmeier–Haack (V.H.) reagent. Key steps include:
- Stirring the reaction mixture at 50–80°C for 0.5–4 hours to achieve moderate-to-excellent yields .
- Post-synthesis purification via recrystallization (e.g., water-ethanol mixtures) and characterization using melting point analysis (mp 212–214°C) and NMR spectroscopy (e.g., δ 7.78–8.82 in NMR) .
- Yield optimization (85%) is achieved by controlling stoichiometry and reaction time, with impurities minimized using vacuum distillation and ice-water precipitation .
Q. How can structural elucidation of this compound be performed to distinguish it from tautomers like N-aminophthalimides?
Methodological Answer:
- Spectroscopic Differentiation : Use NMR to identify distinct carbon environments (e.g., δ 155.39 ppm for aromatic carbons in this compound vs. δ 160–170 ppm for carbonyl groups in N-aminophthalimides) .
- Mass Spectrometry : HRMS (exact mass 247.9906) confirms molecular composition, while EIMS fragments (e.g., m/z 178, 152) provide insights into chlorine substitution patterns .
- IR Spectroscopy : Absence of N–H stretches (~3300 cm) rules out N-aminophthalimide tautomers .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound under high-pressure and high-temperature conditions?
Methodological Answer:
- Oligomerization Studies : Under simulated deep-Earth conditions (high pressure/temperature), phthalazine derivatives undergo oligomerization, as evidenced by MALDI-TOF/MS detection of products up to m/z 780. Nitrogen redistribution into volatile phases is monitored via N/C ratio analysis .
- Reaction Pathway Mapping : GC-MS and GC-FID identify intermediates, revealing pressure-dependent selectivity for dimerization vs. decomposition pathways .
Q. How can this compound be utilized in designing metal complexes with antitumor activity?
Methodological Answer:
- Coordination Chemistry : Phthalazine acts as a bidentate ligand via N-donor atoms. React with uranyl nitrate or transition metals (e.g., Ir, Ru) to form complexes. Characterize using UV-Vis (LMCT transitions) and cyclic voltammetry (redox activity) .
- Biological Screening : Test complexes against HT29 (colon adenocarcinoma) and T47D (breast adenocarcinoma) cell lines. IC values correlate with ligand-metal charge transfer efficiency .
Q. What computational strategies validate this compound derivatives as VEGFR-2 inhibitors?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina to model interactions with VEGFR-2 kinase domain (PDB: 4ASD). Key pharmacophores include chlorine atoms (hydrophobic pockets) and phthalazine core (π-π stacking with Phe1047) .
- ADMET Profiling : Predict bioavailability (SwissADME) and toxicity (ProTox-II) to prioritize derivatives. Sorafenib-like derivatives (1,4-disubstituted) show optimal LogP (3.5–4.0) and low hepatotoxicity .
Q. How do substituent modifications on the phthalazine core affect spectroscopic properties and bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO) at position 2 to enhance NMR downfield shifts (δ 8.5–9.0) and improve anticancer activity (e.g., 2-nitro derivatives show 5x lower IC vs. parent compound) .
- Functional Group Compatibility : Bromination (e.g., 5,6,7,8-tetrabromo derivatives) increases molecular weight (EI-MS m/z 500+) and alters fluorescence properties, enabling imaging applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
